molecular formula C9H15NO4 B13644663 2-Acetamido-2-(tetrahydro-2h-pyran-3-yl)acetic acid

2-Acetamido-2-(tetrahydro-2h-pyran-3-yl)acetic acid

Cat. No.: B13644663
M. Wt: 201.22 g/mol
InChI Key: YFJYRAKNJSUYTQ-UHFFFAOYSA-N
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Description

2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid is an organic compound with the molecular formula C9H15NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid typically involves the reaction of tetrahydropyran derivatives with acetamido precursors. One common method includes the protection of alcohols using 3,4-dihydropyran to form tetrahydropyranyl ethers, followed by subsequent reactions to introduce the acetamido group . The reaction conditions often involve the use of acid catalysts such as p-toluenesulfonic acid in dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, amines, and substituted tetrahydropyran derivatives.

Scientific Research Applications

2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability and influences the compound’s overall conformation. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2-(tetrahydro-2H-pyran-3-yl)acetic acid is unique due to the presence of both the acetamido group and the tetrahydropyran ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses highlight its versatility.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

2-acetamido-2-(oxan-3-yl)acetic acid

InChI

InChI=1S/C9H15NO4/c1-6(11)10-8(9(12)13)7-3-2-4-14-5-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

YFJYRAKNJSUYTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1CCCOC1)C(=O)O

Origin of Product

United States

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